2-Amino-3-hydroxyoctadec-4-en-1-yl 2-(trimethylazaniumyl)ethyl phosphate 2-Amino-3-hydroxyoctadec-4-en-1-yl 2-(trimethylazaniumyl)ethyl phosphate Sphingosylphosphocholine acid is a cationic phosphosphingolipid consisting of sphingosine having a phosphocholine moiety attached to its primary hydroxyl group. It is a phosphosphingolipid, a quaternary ammonium ion and a member of phosphocholines. It derives from a sphingosine. It is a conjugate acid of a sphingosine-1-phosphocholine. It is a tautomer of a sphingosine-1-phosphocholine(1+).
Lysosm(D18:1), also known as lysosphingomyelin or SM(D18:1/0:0), belongs to the class of organic compounds known as sphingosylphosphorylcholines. These are sphingolipids containing a sphingosine attached to the phosphate group of a phosphocholine. Lysosm(D18:1) is considered to be a practically insoluble (in water) and relatively neutral molecule. Within the cell, lysosm(D18:1) is primarily located in the membrane (predicted from logP) and endosome. Lysosm(D18:1) can be biosynthesized from sphingosine.
Brand Name: Vulcanchem
CAS No.: 1670-26-4
VCID: VC0014255
InChI: InChI=1S/C23H49N2O5P/c1-5-6-7-8-9-10-11-12-13-14-15-16-17-18-23(26)22(24)21-30-31(27,28)29-20-19-25(2,3)4/h17-18,22-23,26H,5-16,19-21,24H2,1-4H3/p+1/b18-17+/t22-,23+/m0/s1
SMILES: CCCCCCCCCCCCCC=CC(C(COP(=O)([O-])OCC[N+](C)(C)C)[NH3+])O
Molecular Formula: C23H50N2O5P+
Molecular Weight: 465.6 g/mol

2-Amino-3-hydroxyoctadec-4-en-1-yl 2-(trimethylazaniumyl)ethyl phosphate

CAS No.: 1670-26-4

Reference Standards

VCID: VC0014255

Molecular Formula: C23H50N2O5P+

Molecular Weight: 465.6 g/mol

2-Amino-3-hydroxyoctadec-4-en-1-yl 2-(trimethylazaniumyl)ethyl phosphate - 1670-26-4

CAS No. 1670-26-4
Product Name 2-Amino-3-hydroxyoctadec-4-en-1-yl 2-(trimethylazaniumyl)ethyl phosphate
Molecular Formula C23H50N2O5P+
Molecular Weight 465.6 g/mol
IUPAC Name [(E,2S,3R)-2-azaniumyl-3-hydroxyoctadec-4-enyl] 2-(trimethylazaniumyl)ethyl phosphate
Standard InChI InChI=1S/C23H49N2O5P/c1-5-6-7-8-9-10-11-12-13-14-15-16-17-18-23(26)22(24)21-30-31(27,28)29-20-19-25(2,3)4/h17-18,22-23,26H,5-16,19-21,24H2,1-4H3/p+1/b18-17+/t22-,23+/m0/s1
Standard InChIKey JLVSPVFPBBFMBE-HXSWCURESA-N
Isomeric SMILES CCCCCCCCCCCCC/C=C/[C@H]([C@H](COP(=O)([O-])OCC[N+](C)(C)C)[NH3+])O
SMILES CCCCCCCCCCCCCC=CC(C(COP(=O)([O-])OCC[N+](C)(C)C)[NH3+])O
Canonical SMILES CCCCCCCCCCCCCC=CC(C(COP(=O)([O-])OCC[N+](C)(C)C)[NH3+])O
Appearance Unit:5 mgSolvent:nonePurity:98+%Physical solid
Physical Description Solid
Description Sphingosylphosphocholine acid is a cationic phosphosphingolipid consisting of sphingosine having a phosphocholine moiety attached to its primary hydroxyl group. It is a phosphosphingolipid, a quaternary ammonium ion and a member of phosphocholines. It derives from a sphingosine. It is a conjugate acid of a sphingosine-1-phosphocholine. It is a tautomer of a sphingosine-1-phosphocholine(1+).
Lysosm(D18:1), also known as lysosphingomyelin or SM(D18:1/0:0), belongs to the class of organic compounds known as sphingosylphosphorylcholines. These are sphingolipids containing a sphingosine attached to the phosphate group of a phosphocholine. Lysosm(D18:1) is considered to be a practically insoluble (in water) and relatively neutral molecule. Within the cell, lysosm(D18:1) is primarily located in the membrane (predicted from logP) and endosome. Lysosm(D18:1) can be biosynthesized from sphingosine.
Synonyms 2-[[[[(2S,3R,4E)-2-Amino-3-hydroxy-4-octadecen-1-yl]oxy]hydroxyphosphinyl]oxy]-N,N,N-trimethyl-ethanaminium; Sphingenyl-1-phosphorylcholine; Lysosphingomyelin;
Reference 1. Y. Xu et al. “Sphingosylphosphorylcholine is a ligand for ovarian cancer G-protein-coupled receptor 1” Nature Cell Biology, Vol. 2:5 pp. 261-267, 20002. J. Kim et al. “Sphingosylphosphorylcholine induces proliferation of human adipose tissue-derived mesenchymal stem cells via activation of JNK” Journalof Lipid Research, Vol. 47 pp. 653-664, 20063. A. Huwiler et al. “Sphingosylphosphorylcholine acts in an anti-inflammatory manner in renal mesangial cells by reducing interleukin-1ß-inducedprostaglandin E2 formation” Journal of Lipid Research, Vol. 48 pp. 1985, 2007
PubChem Compound 25245908
Last Modified Dec 23 2021
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